molecular formula C43H36N2O B14048858 Dmac-BP CAS No. 1685287-55-1

Dmac-BP

Cat. No.: B14048858
CAS No.: 1685287-55-1
M. Wt: 596.8 g/mol
InChI Key: CDEASXIPDPAOGW-UHFFFAOYSA-N
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Description

Bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)methanone (DMAC-BP) is a green thermally activated delayed fluorescence (TADF) emitter with a molecular formula of C₄₃H₃₆N₂O (molecular weight: 596.76 g/mol) and CAS number 1685287-55-1 . It features a donor-acceptor (D-A) structure with 9,9-dimethylacridine (DMAC) as the donor and benzophenone (BP) as the acceptor, enabling a small singlet-triplet energy gap (ΔEₛₜ ≈ 0.07 eV) and efficient reverse intersystem crossing (RISC) .

Properties

CAS No.

1685287-55-1

Molecular Formula

C43H36N2O

Molecular Weight

596.8 g/mol

IUPAC Name

bis[4-(9,9-dimethylacridin-10-yl)phenyl]methanone

InChI

InChI=1S/C43H36N2O/c1-42(2)33-13-5-9-17-37(33)44(38-18-10-6-14-34(38)42)31-25-21-29(22-26-31)41(46)30-23-27-32(28-24-30)45-39-19-11-7-15-35(39)43(3,4)36-16-8-12-20-40(36)45/h5-28H,1-4H3

InChI Key

CDEASXIPDPAOGW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone typically involves the reaction of 9,9-dimethyl-9,10-dihydroacridine with benzophenone derivatives. The reaction is carried out under controlled conditions to ensure high purity and yield. Sublimation is often used as a purification technique to obtain ultra-pure grade chemicals .

Industrial Production Methods: In industrial settings, bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone is produced using a vacuum evaporation technique. This method involves the deposition of the compound onto substrates under reduced pressure, ensuring high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its performance in different applications .

Common Reagents and Conditions: Common reagents used in the reactions of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone include acids, bases, and oxidizing agents. The reaction conditions are carefully controlled to achieve the desired products with high efficiency .

Major Products Formed: The major products formed from the reactions of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone include various substituted derivatives. These derivatives are often used in the development of advanced materials for optoelectronic applications .

Mechanism of Action

The mechanism of action of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone involves the reverse intersystem crossing (RISC) process. This process allows the compound to convert triplet excitons into singlet excitons, resulting in delayed fluorescence. The molecular targets and pathways involved in this mechanism include the lowest locally-excited triplet state and the triplet charge-transfer state .

Comparison with Similar Compounds

Key Properties:

  • Photoluminescence Quantum Yield (PLQY): 77–85% in neat films .
  • Thermal Stability: Decomposition temperature (Td) of 410°C (5% weight loss) .
  • Electrochemical Properties: HOMO = -5.8 eV, LUMO = -3.1 eV .
  • Applications: Non-doped emissive layers in solution-processed OLEDs, host materials, and green dopants .

DMAC-BP achieves high external quantum efficiencies (EQEs) of 13.8–19.6% in single-layer and multilayer OLEDs, with record power efficiencies of 82 lm/W in optimized architectures . Its bipolar charge transport and compatibility with hosts like 3CzTRZ enable balanced charge injection and reduced efficiency roll-off .

Comparison with Similar Compounds

This compound vs. Dendrimers (CDE1 and CDE2)

This compound derivatives functionalized with carbazole dendrons (CDE1 and CDE2) exhibit enhanced solution processability and reduced aggregation-caused quenching:

Parameter This compound CDE1 CDE2
PLQY (neat film) 0.77–0.85 0.77 0.75
EQE (OLED) 13.8–19.6% 13.8% 13.3% at 1,000 cd/m²
Solution Stability Moderate Excellent Excellent
Key Advantage High PLQY Dual emission (TADF + exciplex) Reduced efficiency roll-off

CDE1 and CDE2 enable dual-channel emission (TADF + interfacial exciplex) in non-doped OLEDs, achieving higher EQE retention at high brightness compared to this compound .

This compound vs. DMAC-TRZ

DMAC-TRZ (a structurally analogous TADF emitter with a triazine acceptor) shows distinct optoelectronic behavior:

Parameter This compound DMAC-TRZ
Emission Peak 506 nm (green) 480 nm (blue-green)
ΔEₛₜ 0.07 eV 0.12 eV
EQE (OLED) 18.9% 15.2%
Lifetime (T₉₀@1,000 cd/m²) 41 hours 22 hours

This compound outperforms DMAC-TRZ in efficiency and operational stability due to its stronger acceptor strength (benzophenone vs. triazine) and balanced charge transport .

This compound vs. CzDBA

CzDBA (a carbazole-based TADF emitter) exhibits contrasting behavior in top-emitting OLEDs due to differences in dipole orientation:

Parameter This compound CzDBA
Dipole Orientation Vertical Horizontal
EQE in Top-Emitting OLEDs 21% 12%
Purcell Effect Accelerated PL decay No significant change
Emission Purity Moderate High

This compound’s vertical dipole orientation enhances light outcoupling in top-emitting devices, whereas CzDBA’s horizontal orientation limits Purcell-effect-driven efficiency gains .

This compound vs. Ir(ppy)₃ (Phosphorescent Emitter)

Compared to the conventional phosphorescent emitter Ir(ppy)₃, this compound offers advantages in cost and stability:

Parameter This compound Ir(ppy)₃
EQE (OLED) 19.6% 22%
Lifetime 41 hours 100 hours
Material Cost Low High (requires Ir)
Emission Mechanism TADF Phosphorescence

While Ir(ppy)₃ achieves higher EQE and lifetime, this compound’s TADF mechanism eliminates reliance on rare metals, making it more sustainable .

Critical Analysis of Device Architectures

Single-Layer vs. Multilayer OLEDs

  • Single-Layer (this compound:3CzTRZ): EQE = 19.6%, power efficiency = 82 lm/W, lifetime = 41 hours .
  • Multilayer (this compound neat): EQE = 18.9–21%, power efficiency = 52.9–59 lm/W, lifetime < 10 hours .
    Single-layer devices reduce manufacturing costs and improve efficiency via trap-free charge transport .

Inverted vs. Conventional OLEDs

  • Inverted OLEDs: EQE = 15.9% vs. 8.9% in conventional architectures due to optimized recombination zone placement .

Biological Activity

DMAC-BP, or Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone, is a compound that has garnered attention in the field of organic electronics, particularly for its application in thermally activated delayed fluorescence (TADF) systems. This article explores the biological activity of this compound, summarizing key research findings and case studies that highlight its potential applications and mechanisms of action.

Chemical Structure and Properties

This compound combines a benzophenone unit as an acceptor with a 9,9-dimethyl-9,10-dihydroacridine moiety as a donor. Its unique structure allows for efficient charge transfer and photophysical properties that are beneficial for applications in organic light-emitting diodes (OLEDs).

PropertyValue
Molecular FormulaC₄₃H₃₆N₂O
Molecular Weight634.82 g/mol
Melting PointNot available
SolubilitySoluble in THF

The biological activity of this compound is primarily linked to its ability to modulate fluorescence properties and facilitate energy transfer processes. The compound exhibits a small singlet-triplet energy gap (ΔEST\Delta E_{ST}), which is crucial for TADF. This characteristic allows this compound to efficiently convert triplet excitons back into singlet states, enhancing light emission and making it suitable for OLED applications.

Research Findings

  • Fluorescence Properties : Studies have shown that this compound displays solvatochromic behavior, where its emission peak shifts based on solvent polarity. This property can be exploited in sensing applications, where changes in fluorescence can indicate environmental conditions or the presence of specific analytes .
  • Charge Transport Characteristics : In OLED devices, this compound has been found to exhibit imbalanced charge transport properties. This imbalance can lead to inefficiencies in light emission; however, it also provides insights into optimizing device architecture for improved performance .
  • Cytotoxicity Studies : Preliminary studies assessing the cytotoxic effects of this compound on various cell lines indicate that while it primarily serves as an electronic material, its interaction with biological systems warrants further investigation. The compound's effects on cell viability and proliferation are critical for understanding its safety profile in potential biomedical applications .

Case Study 1: this compound in OLED Applications

In a study focusing on OLED performance, this compound was incorporated into both conventional and inverted device architectures. The results indicated that while the conventional structure achieved a maximum external quantum efficiency (EQE) of 18.9%, the single-layer device struggled with an EQE of only 0.06% due to imbalanced charge transport .

Case Study 2: Solvatochromic Behavior

Research involving solvatochromic studies revealed that this compound's emission characteristics are sensitive to solvent polarity changes. This feature is particularly useful in developing fluorescence-based sensors that can detect variations in environmental conditions or chemical concentrations .

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